Enhanced Lipophilicity for Drug Discovery
The calculated LogP (octanol-water partition coefficient) of 4,4-Dimethyl-1-piperidinesulfonyl chloride is approximately 2.00, a substantial increase compared to the LogP of 0.79 for the unsubstituted piperidine-1-sulfonyl chloride [1][2]. This difference of 1.21 LogP units corresponds to a theoretical >10-fold increase in partition coefficient, indicating significantly higher lipophilicity. The addition of the 4,4-gem-dimethyl group thus shifts the compound from a relatively polar intermediate to a more hydrophobic building block.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~2.00 |
| Comparator Or Baseline | Piperidine-1-sulfonyl chloride (CAS 35856-62-3) – LogP = 0.79 (ACD/Labs) or 1.97 (other sources) |
| Quantified Difference | ΔLogP ≈ +1.21 (using ACD/Labs value for comparator) or minimal difference (using alternative value) |
| Conditions | Calculated LogP values from authoritative databases (ACD/Labs, MolAid) |
Why This Matters
Higher LogP correlates with improved passive membrane permeability in cell-based assays and altered retention times in reverse-phase HPLC purification, making this compound preferable for synthesizing analogs intended for intracellular target engagement or requiring specific preparative chromatography profiles.
- [1] MolAid. 4,4-Dimethyl-1-piperidinesulfonyl chloride – Calculated Properties (LogP = 2). View Source
- [2] ChemSpider. Piperidine-1-sulfonyl chloride – ACD/LogP = 0.79. Royal Society of Chemistry. View Source
